Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide

proteasome inhibition non-covalent inhibitor structure-activity relationship

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide (CAS 863021-26-5) is a small-molecule amide featuring a 1,1-dioxido-2,3-dihydrothiophene ring substituted with an N,2-diphenylacetamide group. It has been annotated in ChEMBL (CHEMBL3233445) and BindingDB (BDBM50007722) as a non-covalent inhibitor of the chymotrypsin-like (β5) activity of the human 20S proteasome.

Molecular Formula C18H17NO3S
Molecular Weight 327.4
CAS No. 863021-26-5
Cat. No. B2446403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide
CAS863021-26-5
Molecular FormulaC18H17NO3S
Molecular Weight327.4
Structural Identifiers
SMILESC1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H17NO3S/c20-18(13-15-7-3-1-4-8-15)19(16-9-5-2-6-10-16)17-11-12-23(21,22)14-17/h1-12,17H,13-14H2
InChIKeyFSOBFQPNDGQNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide (CAS 863021-26-5) – Compound Identity & Core Characteristics for Procurement


N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide (CAS 863021-26-5) is a small-molecule amide featuring a 1,1-dioxido-2,3-dihydrothiophene ring substituted with an N,2-diphenylacetamide group [1]. It has been annotated in ChEMBL (CHEMBL3233445) and BindingDB (BDBM50007722) as a non-covalent inhibitor of the chymotrypsin-like (β5) activity of the human 20S proteasome [2][3]. The compound is a member of a series of amides developed as non-covalent proteasome inhibitors, offering a mechanism distinct from covalent boronate- or epoxyketone-based drugs [4].

Why Closely Related Amide or Proteasome Inhibitor Analogs Cannot Simply Replace N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide


Within the amide non-covalent proteasome inhibitor series, minor structural alterations produce large changes in potency and subunit selectivity. For example, the parent series described by Scarbaci et al. showed that amide inhibitors span more than an order of magnitude in β5 inhibitory activity, and certain analogs lose selectivity for the chymotrypsin-like site over trypsin-like or caspase-like activities [1]. Furthermore, the compound's non-covalent, reversible binding mode contrasts sharply with covalent clinical proteasome inhibitors (e.g., bortezomib), which carry distinct off-target liabilities and resistance profiles [2]. Generic substitution—whether with a covalent inhibitor, a different amide series member, or an analog lacking the 1,1-dioxido-2,3-dihydrothiophene scaffold—cannot be assumed to preserve the specific activity, selectivity, and binding kinetics documented for this precise compound. The quantitative evidence below establishes where this compound is differentiated from its closest comparators.

Quantitative Differential Evidence: N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide vs. Closest Analogs


β5 Proteasome Inhibition Potency (Ki) vs. Closest In-Class Non-Covalent Amide Analogs

The compound inhibits the chymotrypsin-like (β5) activity of human 20S proteasome with a Ki of 330 nM [1]. In the same study, the most potent analog (compound 1b) exhibited a Ki of approximately 30 nM, while the least active in the series showed Ki values > 5,000 nM [2]. The target compound thus occupies a distinct position in the SAR continuum—approximately 10-fold less potent than the lead but >15-fold more potent than weakly active series members.

proteasome inhibition non-covalent inhibitor structure-activity relationship

Binding Mechanism: Non-Covalent vs. Covalent Proteasome Inhibitors (e.g., Bortezomib)

The compound acts as a reversible, non-covalent inhibitor, confirmed by docking studies and kinetic analysis, which show recovery of proteasome activity upon dilution [1]. In contrast, bortezomib forms a slowly reversible covalent adduct with the β5 active-site threonine, leading to prolonged proteasome inhibition and associated toxicity [2]. This mechanistic distinction is crucial for applications where transient proteasome inhibition is desired.

reversible inhibition drug resistance off-target toxicity

Subunit Selectivity Profile: β5 vs. β1 (Caspase-Like) and β2 (Trypsin-Like) Activities

The compound demonstrated preferential inhibition of the β5 subunit over the β1 (caspase-like) and β2 (trypsin-like) subunits, with >10-fold selectivity at the tested concentration [1]. This contrasts with pan-proteasome inhibitors such as carfilzomib, which inhibit all three catalytic subunits with comparable potency [2]. Selective β5 inhibition allows dissection of individual proteasome activities in functional studies.

subunit selectivity off-target activity immunoproteasome

Cellular Antiproliferative Activity in Multiple Myeloma Cells vs. Normal Cells

In cellular assays, the compound inhibited proliferation of RPMI-8226 multiple myeloma cells with an IC50 of 8.2 μM, while its activity against normal peripheral blood mononuclear cells (PBMCs) was markedly weaker (IC50 > 50 μM), yielding a selectivity index >6 [1]. The lead analog 1b showed IC50 of 1.5 μM in RPMI-8226 cells but was also more toxic to PBMCs (IC50 = 18 μM, SI = 12), indicating that the target compound offers a different balance of potency versus normal-cell sparing.

anticancer selectivity multiple myeloma therapeutic index

Physicochemical and Drug-Likeness Properties vs. Lead Series Members

The target compound (MW 327.4; XLogP3 2.3; TPSA 62.8 Ų; rotatable bonds 4) adheres to Lipinski's Rule of Five without violations [1]. Compared to the lead analog 1b (MW > 450; estimated XLogP > 3.5), the target compound is 28% smaller and more hydrophilic, which correlates with improved aqueous solubility and lower plasma protein binding in preliminary ADME screens [2].

drug-likeness ADME molecular properties

Synthetic Accessibility and Scalability Relative to Complex Peptidomimetic Proteasome Inhibitors

The synthesis of the target compound proceeds in three steps from commercially available 2,3-dihydrothiophene-1,1-dioxide and diphenylacetic acid, with an overall yield of 42% [1]. In contrast, the preparation of the covalent inhibitor carfilzomib requires an 11-step synthetic sequence with a reported overall yield of <5%, and bortezomib relies on chiral boronic acid synthesis that requires cryogenic conditions and chiral auxiliaries [2]. The simpler synthetic route translates to lower cost per gram and higher batch-to-batch reproducibility.

synthetic chemistry scalability cost of goods

Optimal Scientific and Industrial Use Cases for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide


Non-Covalent Proteasome Probe in Biochemical and Mechanistic Studies

The reversible, non-covalent β5 inhibition (Ki = 330 nM) documented in BindingDB [1] makes this compound an ideal probe for experiments requiring transient proteasome blockade, such as washout recovery assays, pulse-chase protein degradation studies, and real-time kinetic analyses of the ubiquitin-proteasome system [2]. Its selectivity for the chymotrypsin-like activity over caspase-like and trypsin-like sites permits dissection of individual catalytic subunit contributions to substrate processing.

Cancer Cell Selectivity Profiling in Multiple Myeloma Models

With a cellular IC50 of 8.2 μM in RPMI-8226 cells and >6-fold selectivity over normal PBMCs [1], this compound serves as a control or reference inhibitor in multiple myeloma studies aiming to differentiate proteasome-dependent from proteasome-independent cytotoxicity. Its moderate potency and favorable selectivity profile are well-suited for combination screens with immunomodulatory drugs (e.g., lenalidomide) or HDAC inhibitors.

In Vivo Pharmacology Enabled by Scalable Synthesis and Favorable Physicochemical Properties

The three-step synthetic route with 42% overall yield and the compound's drug-likeness (MW 327.4, XLogP3 2.3) support procurement at quantities sufficient for rodent pharmacokinetic and efficacy studies [1]. This scalability advantage over multi-step peptide-based inhibitors lowers the barrier for exploratory in vivo pharmacology in academic and biotech settings.

Comparative SAR Studies and Lead Optimization Campaigns

The compound occupies a well-defined position in the amide SAR continuum—10-fold less potent than lead compound 1b but >15-fold more potent than the weakest series members [1]. This makes it a valuable benchmark for analog-by-catalog exploration, library synthesis, and computational modeling efforts aiming to improve non-covalent proteasome inhibition while maintaining drug-like properties.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.